
Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide is a chemical compound with a unique structure that includes a pyridinium core substituted with 2,2-bis(methylthio)ethenyl groups at the 2 and 6 positions, and a methyl group at the 1 position, with iodide as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide typically involves the reaction of 2,6-dimethylpyridine with a suitable reagent to introduce the 2,2-bis(methylthio)ethenyl groups. This can be achieved through a series of steps including halogenation, substitution, and quaternization reactions. The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane, and catalysts like iodine or other halogen sources.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of biocatalysts to streamline the process. These methods aim to reduce the environmental impact and improve the yield and purity of the final product.
化学反応の分析
Types of Reactions
Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. The reactions typically occur under mild to moderate temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: The compound may have potential as a biological probe or as a starting material for the development of bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with unique properties.
作用機序
The mechanism of action of Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide involves its interaction with molecular targets through its pyridinium core and the reactive ethenyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function or activity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
Similar compounds include other pyridinium derivatives with different substituents at the 2 and 6 positions, such as:
- Pyridinium, 2,6-dimethyl-, iodide
- Pyridinium, 2,6-diethyl-, iodide
- Pyridinium, 2,6-bis(phenylthio)ethenyl-, iodide
Uniqueness
Pyridinium, 2,6-(2,2-bis(methylthio)ethenyl)-1-methyl-, iodide is unique due to the presence of the 2,2-bis(methylthio)ethenyl groups, which impart distinct chemical and physical properties
特性
CAS番号 |
104664-44-0 |
|---|---|
分子式 |
C14H20INS4 |
分子量 |
457.5 g/mol |
IUPAC名 |
2,6-bis[2,2-bis(methylsulfanyl)ethenyl]-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C14H20NS4.HI/c1-15-11(9-13(16-2)17-3)7-6-8-12(15)10-14(18-4)19-5;/h6-10H,1-5H3;1H/q+1;/p-1 |
InChIキー |
OFFABDJJVYNCDL-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=C(C=CC=C1C=C(SC)SC)C=C(SC)SC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



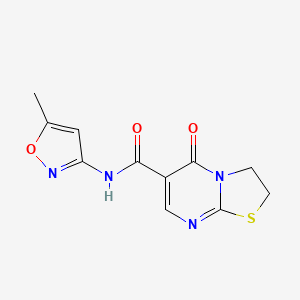
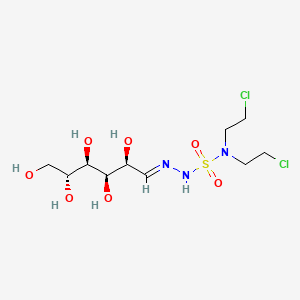
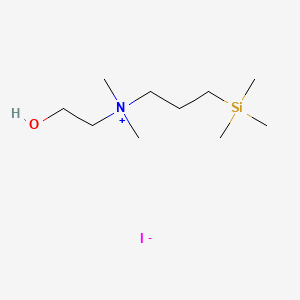
![2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B12769822.png)
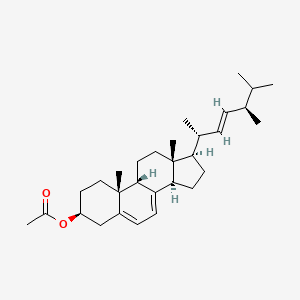
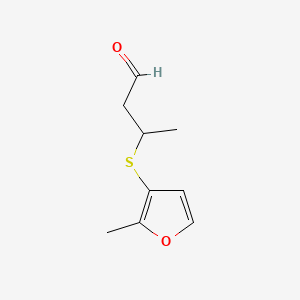
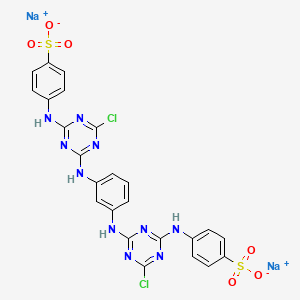
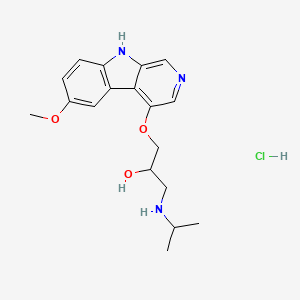
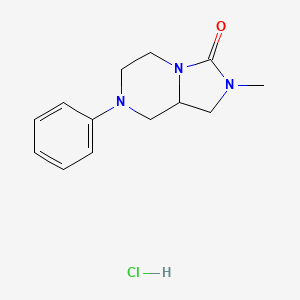
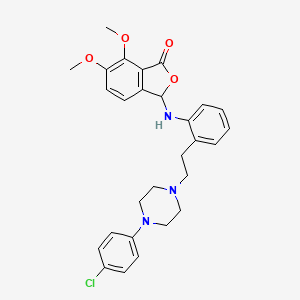
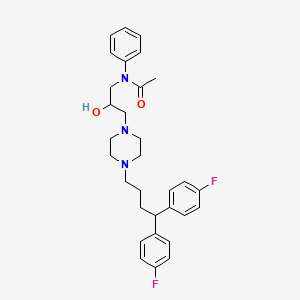
![(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride](/img/structure/B12769880.png)

